molecular formula C13H20FNO B2554711 (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine CAS No. 799260-49-4

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine

Cat. No.: B2554711
CAS No.: 799260-49-4
M. Wt: 225.307
InChI Key: LUFDYKILGIUBBK-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom at the para position and an amine group attached to a propyl chain with an isopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 3-isopropoxypropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. The isopropoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl chloride: A precursor used in the synthesis of (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine.

    4-Fluorobenzyl alcohol: Another related compound with similar structural features but different functional groups.

    4-Fluorobenzyl bromide: Used in various synthetic applications, similar to 4-fluorobenzyl chloride.

Uniqueness

This compound is unique due to its combination of a fluorinated benzyl group and an isopropoxy-substituted propylamine chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-propan-2-yloxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO/c1-11(2)16-9-3-8-15-10-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFDYKILGIUBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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